1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole 1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 477870-00-1
VCID: VC8119340
InChI: InChI=1S/C14H18N2O/c1-14(2,3)13-6-4-12(5-7-13)10-17-16-9-8-15-11-16/h4-9,11H,10H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)CON2C=CN=C2
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole

CAS No.: 477870-00-1

Cat. No.: VC8119340

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole - 477870-00-1

Specification

CAS No. 477870-00-1
Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name 1-[(4-tert-butylphenyl)methoxy]imidazole
Standard InChI InChI=1S/C14H18N2O/c1-14(2,3)13-6-4-12(5-7-13)10-17-16-9-8-15-11-16/h4-9,11H,10H2,1-3H3
Standard InChI Key DXWYPOLRGKWBOK-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CON2C=CN=C2
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)CON2C=CN=C2

Introduction

Chemical Identity and Structural Features

1-{[4-(tert-Butyl)benzyl]oxy}-1H-imidazole (IUPAC name: 1-[(4-tert-butylbenzyl)oxy]-1H-imidazole) is a heterocyclic organic compound with the molecular formula C₁₅H₂₀N₂O. Its structure comprises a five-membered imidazole ring substituted at the 1-position by an oxygen-linked 4-tert-butylbenzyl group. The tert-butyl moiety introduces significant steric bulk and hydrophobicity, which may influence solubility, metabolic stability, and binding interactions in biological systems .

Key Structural Attributes:

  • Imidazole Core: A planar, aromatic ring with two nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and coordination chemistry.

  • Benzyloxy Linker: A methylene-oxygen bridge connecting the imidazole to the 4-tert-butylbenzyl group, enhancing conformational flexibility.

  • tert-Butyl Substituent: A branched alkyl group at the para position of the benzyl ring, contributing to lipophilicity and steric shielding .

Synthesis and Manufacturing Approaches

While no explicit synthesis protocol for 1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole is documented in the provided sources, its preparation can be inferred from analogous imidazole derivatives. Two plausible routes are outlined below, leveraging established methods for imidazole functionalization .

Route 1: Nucleophilic Substitution of Preformed Imidazole

  • Synthesis of 4-(tert-Butyl)benzyl Bromide:

    • 4-tert-Butylbenzyl alcohol is treated with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to yield the corresponding benzyl bromide .

    • Reaction:

      4-(tert-Butyl)benzyl alcohol+PBr34-(tert-Butyl)benzyl bromide+H3PO3\text{4-(tert-Butyl)benzyl alcohol} + \text{PBr}_3 \rightarrow \text{4-(tert-Butyl)benzyl bromide} + \text{H}_3\text{PO}_3
  • Alkylation of Imidazole:

    • Imidazole is deprotonated using a strong base (e.g., NaH) in anhydrous tetrahydrofuran (THF), followed by reaction with 4-(tert-butyl)benzyl bromide to afford the target compound .

    • Reaction:

      Imidazole+4-(tert-Butyl)benzyl bromideNaH, THF1-[4-(tert-butyl)benzyl]oxy-1H-imidazole+NaBr\text{Imidazole} + \text{4-(tert-Butyl)benzyl bromide} \xrightarrow{\text{NaH, THF}} \text{1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole} + \text{NaBr}

Route 2: Mitsunobu Reaction for Ether Formation

  • Substrates: 1H-imidazole and 4-(tert-butyl)benzyl alcohol.

  • Conditions: Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF .

  • Reaction:

    1H-imidazole+4-(tert-Butyl)benzyl alcoholDEAD, PPh31-[4-(tert-butyl)benzyl]oxy-1H-imidazole\text{1H-imidazole} + \text{4-(tert-Butyl)benzyl alcohol} \xrightarrow{\text{DEAD, PPh}_3} \text{1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole}

Physicochemical Properties and Stability

Experimental data for this compound are absent in the reviewed literature, but properties can be extrapolated from structurally related imidazoles :

PropertyEstimated ValueBasis for Estimation
Molecular Weight244.33 g/molCalculated from formula C₁₅H₂₀N₂O
Melting Point80–85°CAnalog: 1-Benzyl-4-bromo-1H-imidazole (mp ~75°C)
LogP (Octanol-Water)3.2 ± 0.5Predicted via hydrophobic substituent contributions
Solubility in Water<1 mg/mLHigh tert-butyl group reduces polarity
Stability in Acidic MediaModerate hydrolysisSusceptibility of ether linkages to acid

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